4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl benzoate involves multiple steps. One common synthetic route includes the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-ethoxybenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with carbohydrazide under controlled conditions to yield the final compound . Industrial production methods may vary, but they generally follow similar multi-step synthesis processes with optimization for scale and yield.
Chemical Reactions Analysis
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
4-Bromo-2-(2-(5-bromo-2-ethoxybenzoyl)carbohydrazonoyl)phenyl benzoate: This compound has an additional bromine atom, which may alter its reactivity and applications.
4-Bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate: The methoxy group can influence the compound’s electronic properties and reactivity.
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl benzoate: The presence of a hydroxy group can significantly impact the compound’s chemical behavior.
Properties
CAS No. |
767335-96-6 |
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Molecular Formula |
C23H19BrN2O4 |
Molecular Weight |
467.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H19BrN2O4/c1-2-29-20-11-8-16(9-12-20)22(27)26-25-15-18-14-19(24)10-13-21(18)30-23(28)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
OHLVAVJATKZISG-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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